Orphanin FQ was first identified in 1995 by two independent research teams, leading to its classification as an endogenous ligand for the NOP receptor. It shares structural similarities with classical opioid peptides but exhibits unique pharmacological properties distinct from traditional opioids. The classification of Orphanin FQ (1-11) falls under neuropeptides, specifically within the family of opioid peptides.
The synthesis of Orphanin FQ (1-11) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Key parameters in this synthesis include:
The final product is characterized and confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure purity and correct sequence.
Orphanin FQ (1-11) has a molecular weight of approximately 1,200 Da and features a linear structure that facilitates its interaction with receptors. The peptide's backbone consists of alternating amide bonds, while the side chains contribute to its unique three-dimensional conformation.
Key structural characteristics include:
Orphanin FQ (1-11) participates in various biochemical reactions primarily involving receptor binding. Its interactions with the NOP receptor initiate signaling cascades that influence cellular responses. Notable reactions include:
The mechanism of action for Orphanin FQ (1-11) involves its binding to the NOP receptor, leading to several intracellular effects:
Studies indicate that Orphanin FQ (1-11) can modulate neurotransmitter release and affect neuronal excitability.
Orphanin FQ (1-11) exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
Orphanin FQ (1-11) has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3